molecular formula C16H19F3N2O3 B7438853 [4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone

[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone

Cat. No. B7438853
M. Wt: 344.33 g/mol
InChI Key: LTPNXOVCZZNYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone, also known as TFPAM-13, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone is a selective positive allosteric modulator of the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning, memory, and addiction. This compound enhances the activity of the α4β2 nAChR, leading to increased dopamine release in the brain's reward center. This mechanism of action is believed to underlie this compound's therapeutic effects in addiction and other psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been found to increase dopamine release in the nucleus accumbens, a brain region associated with reward and addiction. Additionally, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone in lab experiments is its high selectivity for the α4β2 nAChR. This selectivity allows researchers to study the specific effects of this compound on this receptor without affecting other neurotransmitter systems. However, one limitation of using this compound is its limited solubility in aqueous solutions. This can make it difficult to administer this compound in certain experimental paradigms.

Future Directions

For research on [4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone include the development of analogs with improved pharmacokinetic properties, long-term effects on the brain and behavior, and potential use in combination with other drugs.

Synthesis Methods

The synthesis of [4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone involves the reaction of 3-(trifluoromethoxy)benzaldehyde with (4-piperidin-1-ylphenyl)methanamine in the presence of a reducing agent. The reaction proceeds through a series of steps, including imine formation, reduction, and cyclization, to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals without producing the side effects associated with traditional addiction treatments. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

[4-(3-hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c17-16(18,19)24-14-3-1-2-11(8-14)15(23)20-6-4-12(5-7-20)21-9-13(22)10-21/h1-3,8,12-13,22H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPNXOVCZZNYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(C2)O)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.